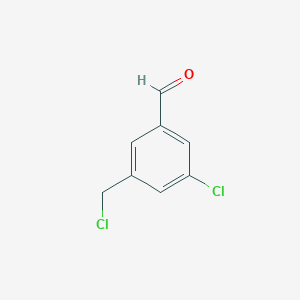
3-Chloro-5-(chloromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the third position and a chloromethyl group at the fifth position. This compound is a pale yellow liquid with a density of approximately 1.200 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-(chloromethyl)benzaldehyde can be synthesized through various methods. One common synthetic route involves the chlorination of 3-methylbenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to achieve the desired substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.
Reduction: 3-Chloro-5-(chloromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)benzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde and chloromethyl groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the chlorine and chloromethyl substitutions.
3-Chlorobenzaldehyde: Similar structure but lacks the chloromethyl group.
5-(Chloromethyl)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of a chlorine atom at the second position.
Uniqueness
3-Chloro-5-(chloromethyl)benzaldehyde is unique due to the presence of both chlorine and chloromethyl groups on the benzene ring. This dual substitution pattern imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C8H6Cl2O |
|---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
3-chloro-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3,5H,4H2 |
InChI Key |
YSCPVZDXUBPJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C=O)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















